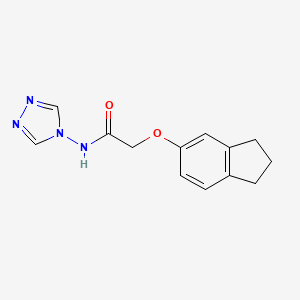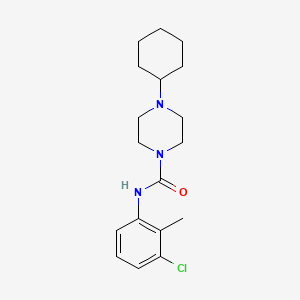
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
説明
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
作用機序
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. The reduction of calcium influx leads to the inhibition of downstream signaling pathways, which ultimately affects the synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to modulate various biochemical and physiological processes in the brain. For example, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been shown to impair learning and memory in animal models, which suggests the involvement of NMDA receptors in these processes. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has also been found to induce neurotoxicity in the hippocampus, which is a brain region involved in memory formation.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of the NMDA receptor, which makes it a useful tool to study the function of these receptors. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a long half-life, which allows for prolonged experiments. However, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide also has some limitations. For example, it has been found to induce neurotoxicity in some brain regions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide in scientific research. First, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used to study the role of NMDA receptors in different brain functions such as pain perception, addiction, and depression. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used in combination with other compounds to study their synergistic effects on the NMDA receptor. Third, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be modified to improve its selectivity and reduce its neurotoxicity. Overall, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a promising future in scientific research and can provide valuable insights into the function of NMDA receptors in the brain.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been extensively used in scientific research to study the function of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to selectively block the activity of NMDA receptors, which makes it a useful tool to study the role of these receptors in different brain functions.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIBCPXHOHVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
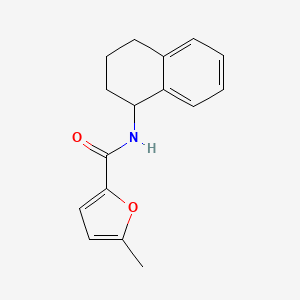
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)
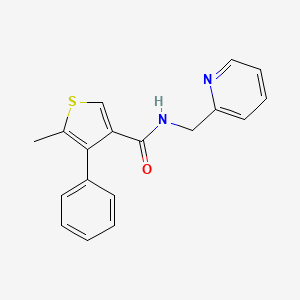
![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)
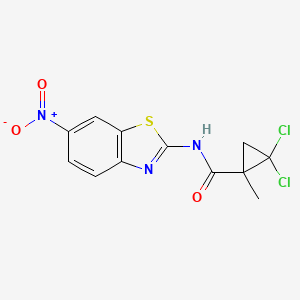
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
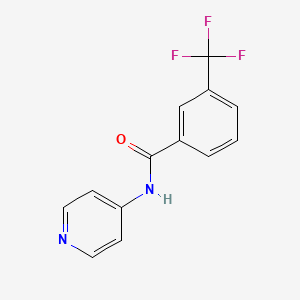
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
